Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate
Description
Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate is a brominated pyrazolo[1,5-a]pyrimidine derivative featuring a piperidine-carboxylate backbone. This compound is structurally characterized by a tert-butyl carbamate group at the piperidine nitrogen and a 3-bromo-substituted pyrazolo[1,5-a]pyrimidine moiety linked via an amino group at the 5-position. The bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core likely enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN5O2/c1-16(2,3)24-15(23)21-7-4-5-11(10-21)19-13-6-8-22-14(20-13)12(17)9-18-22/h6,8-9,11H,4-5,7,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPPTHYJSQTQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=C(C=NN3C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidin core. This can be achieved through cyclization reactions involving appropriate precursors such as pyrazoles and halogenated compounds
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies due to its specific interactions with biological targets.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic development.
Industry: In the chemical industry, tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The bromine atom and the pyrazolo[1,5-a]pyrimidin core may play crucial roles in binding to enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific application and target organism.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Chlorine : Bromine substitution increases molecular weight by ~79 g/mol compared to chlorine (e.g., 415.7 vs. 336.82) and may enhance steric/electronic effects in cross-coupling reactions .
- Amino vs.
- Synthetic Complexity : Analogs like 2c require multi-step syntheses involving palladium-catalyzed couplings (e.g., BINAP/Pd(OAc)₂) and chromatographic purification, suggesting similar challenges for the target compound .
Spectroscopic and Analytical Data
- NMR Trends :
- HRMS Validation : High-resolution mass spectrometry confirms molecular formulas (e.g., compound 152: [M+H]⁺ = 556.1349 vs. calc. 556.1343) .
Biological Activity
Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 2416237-19-7
- Molecular Formula : C18H28N4O2
- Molecular Weight : 344.45 g/mol
This structure incorporates a piperidine ring, a tert-butyl group, and a pyrazolo-pyrimidine moiety, which are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly kinases. The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit specific protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases.
Target Kinases
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of kinases such as:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Inhibition of GSK-3β has implications in neurodegenerative diseases and certain cancers.
- Casein Kinase 2 (CK2) : This kinase is involved in various cellular processes including cell proliferation and survival.
In Vitro Studies
The compound has demonstrated promising activity in various in vitro assays. For example, studies have shown that it exhibits significant inhibitory effects on GSK-3β with IC50 values ranging from 360 nM to 480 nM depending on the structural modifications made to the pyrazolo-pyrimidine moiety .
| Compound | Target Kinase | IC50 Value (nM) |
|---|---|---|
| This compound | GSK-3β | 360 - 480 |
| Other Derivatives | GSK-3β | Varies (up to 480) |
Cytotoxicity and Selectivity
In addition to its kinase inhibition properties, the compound has been evaluated for cytotoxicity against various cancer cell lines. It exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .
Case Studies
A notable study focused on the optimization of pyrazolo[1,5-a]pyrimidines highlighted the biological significance of substituents on the piperidine ring. The introduction of different functional groups was shown to enhance selectivity and potency against target kinases while improving metabolic stability .
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions involving coupling of pyrazolo[1,5-a]pyrimidine intermediates with tert-butyl piperidine derivatives. A Rh(III)-catalyzed three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides has been employed for pyrazolo[1,5-a]pyrimidine core formation, followed by bromination and piperidine coupling . Optimization often involves solvent selection (e.g., dioxane), microwave-assisted heating (130°C, 0.5 h), and catalysts like Pd(OAc)₂ with BINAP for Buchwald-Hartwig amination . Purification via silica gel chromatography ensures high yields (79–80%) and purity (>98% by HPLC) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, δ 8.40 ppm (d, J = 5.7 Hz) in ¹H NMR indicates NHCO coupling in piperidine derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed 533.1573 vs. calculated 533.1547) .
- TLC : Rf values (e.g., 0.23 in hexane:ethyl acetate 9:1) monitor reaction progress .
- IR Spectroscopy : Bands near 1650 cm⁻¹ confirm carbonyl groups in the tert-butyl carbamate .
Q. How can researchers address low yields during the bromination step of pyrazolo[1,5-a]pyrimidine intermediates?
Low yields may arise from incomplete bromine activation or side reactions. Strategies include:
- Using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C.
- Monitoring reaction progress via TLC and quenching excess bromine with Na₂S₂O₃ .
- Purifying intermediates via recrystallization or column chromatography to remove unreacted starting materials .
Advanced Research Questions
Q. What crystallographic techniques are used to resolve structural ambiguities in tert-butyl piperidine-carboxylate derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD of tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate revealed a chair conformation in the piperidine ring and planar geometry in the pyrazolo-pyrimidine system . SHELX software (e.g., SHELXL) refines structures using high-resolution data, resolving torsional angles and hydrogen-bonding networks critical for understanding steric effects .
Q. How do electronic and steric effects of the 3-bromo substituent influence reactivity in cross-coupling reactions?
The 3-bromo group enhances electrophilicity at the pyrimidin-5-yl position, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the tert-butyl group may slow reaction rates. Computational studies (DFT) predict activation barriers, while kinetic monitoring via in situ IR or HPLC identifies optimal conditions (e.g., Pd catalysts with bulky ligands like XPhos) .
Q. What strategies are used to evaluate the compound’s biological activity, such as kinase inhibition?
- Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., CSNK2A) using ATP-competitive assays with [γ-³²P]ATP .
- Structure-Activity Relationship (SAR) : Modify the piperidine or pyrazolo[1,5-a]pyrimidine moieties and compare inhibition profiles. For example, cyclopropylamino groups in pyrazolo[1,5-a]pyrimidines enhance selectivity .
- Cellular Assays : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ < 1 µM in MCF-7) and monitor apoptosis via flow cytometry .
Q. How can researchers resolve contradictions in NMR data between synthetic batches?
Contradictions may arise from rotameric equilibria or impurities. Solutions include:
- Variable-temperature NMR to identify dynamic processes (e.g., coalescence of peaks at elevated temperatures).
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Repurification via preparative HPLC to remove trace impurities affecting integration ratios .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Suzuki Coupling
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ with BINAP ligand | |
| Solvent | Dioxane/Water (3:1) | |
| Temperature | 130°C (microwave) | |
| Base | Cs₂CO₃ |
Q. Table 2. Critical Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Bond Length (C=O) | 1.214 Å | |
| Torsional Angle (C-N) | 172.3° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
